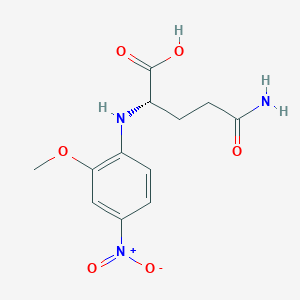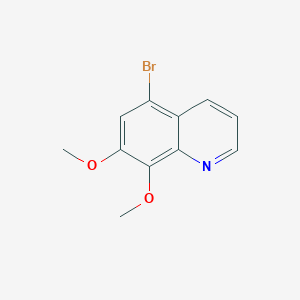![molecular formula C44H30N4O2 B14278981 2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] CAS No. 159726-85-9](/img/structure/B14278981.png)
2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene bridge connecting two phenanthroline units, each substituted with a methoxyphenyl group. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] typically involves multi-step organic reactions. One common method includes the condensation of 9-(4-methoxyphenyl)-1,10-phenanthroline with a 1,3-phenylene dibromide under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced phenanthroline compounds .
Applications De Recherche Scientifique
2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical reactions. In biological systems, its fluorescent properties can be utilized for imaging, where it interacts with biological molecules and emits light upon excitation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(1,4-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]
- 2,2’-(1,3-Phenylene)bis[9-phenyl-1,10-phenanthroline]
- 2,2’-(1,4-Phenylene)bis(1H-naphtho[2,3-d]imidazole-4,9-dione)
Uniqueness
What sets 2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] apart is its specific substitution pattern and the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in organic electronics and catalysis .
Propriétés
Numéro CAS |
159726-85-9 |
|---|---|
Formule moléculaire |
C44H30N4O2 |
Poids moléculaire |
646.7 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-9-[3-[9-(4-methoxyphenyl)-1,10-phenanthrolin-2-yl]phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C44H30N4O2/c1-49-35-18-10-27(11-19-35)37-22-14-29-6-8-31-16-24-39(47-43(31)41(29)45-37)33-4-3-5-34(26-33)40-25-17-32-9-7-30-15-23-38(46-42(30)44(32)48-40)28-12-20-36(50-2)21-13-28/h3-26H,1-2H3 |
Clé InChI |
DHFGUMDDFPOBPN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC(=CC=C5)C6=NC7=C(C=CC8=C7N=C(C=C8)C9=CC=C(C=C9)OC)C=C6)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)


![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)



![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
